molecular formula C20H35FN2 B14223770 N~1~-[(2-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine CAS No. 627520-96-1

N~1~-[(2-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine

Cat. No.: B14223770
CAS No.: 627520-96-1
M. Wt: 322.5 g/mol
InChI Key: ZTRNFYPTTMBOOH-UHFFFAOYSA-N
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Description

N~1~-[(2-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine is an organic compound characterized by the presence of a fluorophenyl group attached to an ethane-1,2-diamine backbone with an undecyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(2-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine typically involves a multi-step process. One common method starts with the reaction of 2-fluorobenzyl chloride with ethane-1,2-diamine under basic conditions to form the intermediate N1-(2-fluorobenzyl)ethane-1,2-diamine. This intermediate is then reacted with 1-bromoundecane in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~-[(2-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

N~1~-[(2-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N1-[(2-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amine groups can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide
  • N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide
  • N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-methylpropanamide

Uniqueness

N~1~-[(2-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine is unique due to its specific structural features, such as the undecyl chain and the ethane-1,2-diamine backbone

Properties

CAS No.

627520-96-1

Molecular Formula

C20H35FN2

Molecular Weight

322.5 g/mol

IUPAC Name

N'-[(2-fluorophenyl)methyl]-N-undecylethane-1,2-diamine

InChI

InChI=1S/C20H35FN2/c1-2-3-4-5-6-7-8-9-12-15-22-16-17-23-18-19-13-10-11-14-20(19)21/h10-11,13-14,22-23H,2-9,12,15-18H2,1H3

InChI Key

ZTRNFYPTTMBOOH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCNCCNCC1=CC=CC=C1F

Origin of Product

United States

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